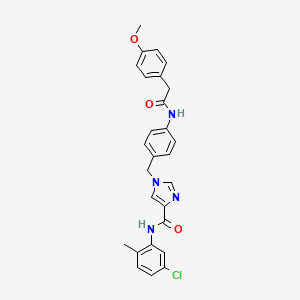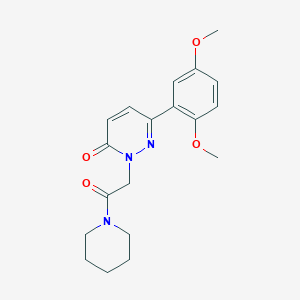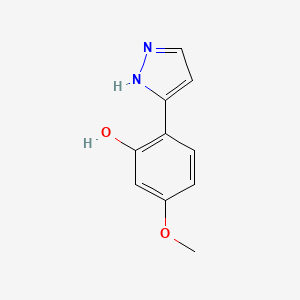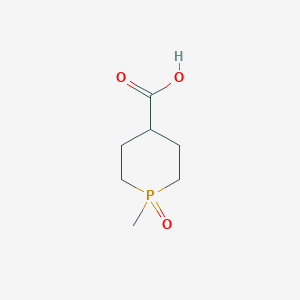
4-((4-(2-Chlorophenoxy)phenyl)sulfonyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-((4-(2-Chlorophenoxy)phenyl)sulfonyl)morpholine” is an organic molecule with the molecular formula C16H16ClNO4S . Its average mass is 353.820 Da .
Molecular Structure Analysis
The molecular structure of “4-((4-(2-Chlorophenoxy)phenyl)sulfonyl)morpholine” consists of a morpholine ring (a six-membered ring containing four carbon atoms, one nitrogen atom, and one oxygen atom) attached to a phenyl ring through a sulfonyl group . The phenyl ring is further substituted with a chlorophenoxy group .Wissenschaftliche Forschungsanwendungen
Antioxidant Capacity and Reaction Pathways
The antioxidant capacity of compounds, including those related to 4-((4-(2-Chlorophenoxy)phenyl)sulfonyl)morpholine, can be evaluated using assays such as ABTS and DPPH. These assays measure the ability of antioxidants to scavenge free radicals, indicating their potential to protect against oxidative stress. The ABTS assay, for instance, has been used to elucidate reaction pathways, showing that some antioxidants can form coupling adducts with radicals, while others may undergo oxidation without coupling. This indicates the specific reactions that contribute to the total antioxidant capacity, highlighting the importance of understanding these mechanisms in the development of antioxidant agents (Ilyasov et al., 2020; Munteanu & Apetrei, 2021).
Organic Pollutants Treatment
The enzymatic approach for the remediation of organic pollutants, such as those structurally related or analogous to 4-((4-(2-Chlorophenoxy)phenyl)sulfonyl)morpholine, has gained interest. Enzymes like laccases and peroxidases, in the presence of redox mediators, can efficiently degrade various recalcitrant compounds found in industrial wastewater. This highlights the potential of using enzymatic treatments for the degradation of complex organic pollutants, offering a more sustainable and effective method for environmental remediation (Husain & Husain, 2007).
Sorption to Soil and Environmental Fate
The study of sorption mechanisms of compounds, including phenoxy herbicides and related chemicals, to soil, organic matter, and minerals provides insights into their environmental fate. Understanding how these compounds interact with various components of the soil can inform strategies for mitigating their persistence and mobility in the environment. This knowledge is crucial for assessing the environmental impact of agricultural chemicals and developing more environmentally friendly alternatives (Werner et al., 2012).
Electrochemical Applications
The electrochemical behavior of cations, such as those found in ionic liquids or as part of the structure of compounds like 4-((4-(2-Chlorophenoxy)phenyl)sulfonyl)morpholine, is essential for their application in various technologies, including batteries and electrochemical sensors. Understanding the reduction mechanisms and stabilities of these cations can help in designing more efficient and stable electrochemical systems (Lane, 2012).
Pharmacological Interest
Compounds containing the morpholine moiety, like 4-((4-(2-Chlorophenoxy)phenyl)sulfonyl)morpholine, have shown a broad spectrum of pharmacological activities. These activities include antioxidant, anti-inflammatory, and potential antitumor effects. The versatility of the morpholine ring as a scaffold in drug design underscores its significance in medicinal chemistry and pharmacology, paving the way for the development of new therapeutic agents with diverse activities (Asif & Imran, 2019).
Eigenschaften
IUPAC Name |
4-[4-(2-chlorophenoxy)phenyl]sulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4S/c17-15-3-1-2-4-16(15)22-13-5-7-14(8-6-13)23(19,20)18-9-11-21-12-10-18/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTHHLKDOJOELS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-(2-Chlorophenoxy)phenyl)sulfonyl)morpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanol](/img/structure/B2605595.png)

![8-(3-Methylphenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2605599.png)
![5-bromo-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide](/img/structure/B2605600.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2605602.png)
![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(methylthio)benzoate](/img/structure/B2605603.png)
![1-(3-Fluoro-4-methylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2605604.png)



![N-(3-chlorophenyl)-N-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2605612.png)
![5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2605613.png)